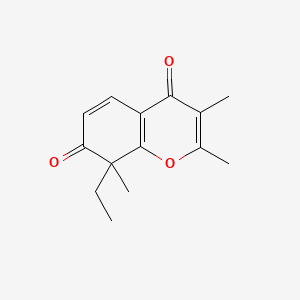

Thyrsiflorin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

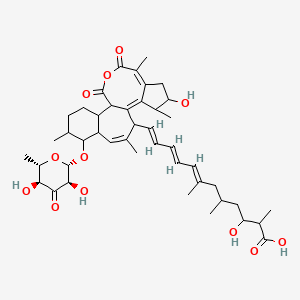

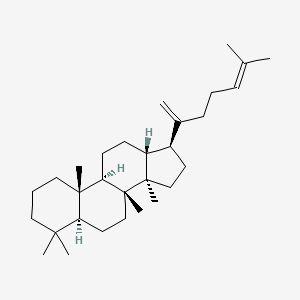

Thyrsiflorin A is a natural product found in Calceolaria thyrsiflora and Calceolaria polifolia with data available.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Mechanism of Action

Demalonyl Thyrsiflorin A and Antitumor Activity Demalonyl thyrsiflorin A, a derivative of thyrsiflorin A, exhibits significant antitumor activities. It induces cell death in cancer cells by activating apoptotic and necrotic pathways. The presence of a hydroxyl group is crucial for the decreased viability of cancer cells. This compound also triggers an increase in reactive oxygen species (ROS) production, which plays a role in both apoptotic and necrotic cell death in human epithelial cancer cells, including androgen-insensitive prostate cancer and oral squamous carcinoma cells (Garbarino et al., 2007).

Cytotoxicity in Melanoma Cells Similar antitumor effects were observed in melanoma cells. Demalonyl thyrsiflorin A exhibits a clear dose-response relationship in reducing cell viability. At certain concentrations, it induces apoptosis, potentially involving the reduction of Hsp70 expression and further ROS production. However, higher concentrations lead to a shift from apoptosis to necrosis, possibly due to the inhibition of the caspase cascade and additional ROS increase (Cardile et al., 2018).

Genetic Variability and Association with Biochemical Traits

Genetic Variability in Dendrobium Thyrsiflorum Dendrobium thyrsiflorum, associated with thyrsiflorin A, shows significant genetic diversity and phytochemical variability across different populations. Analysis revealed variability in total phenolics, flavonoids, alkaloid contents, and antioxidant activity. The genetic information from this study is crucial for conservation strategies and understanding the medicinal potential of Dendrobium thyrsiflorum, particularly its antioxidant properties (Bhattacharyya et al., 2017).

In Vitro Antiviral and Cytotoxic Activity

Semisynthetic Analogues of Scopadulane Diterpenes Thyrsiflorin A and its semisynthetic analogues, derived from scopadulane-type diterpenes, have been studied for their antiherpetic activity against Herpes simplex virus type II and cytotoxicity against human tumor cell lines. While some compounds showed moderate antiherpetic activity, none exhibited significant cytotoxicity, revealing important structure-activity relationships and structural features necessary for cytotoxic and antiviral activities (Betancur-Galvis et al., 2001).

Secondary Metabolites Analysis

Phlogacanthus Thyrsiflorus Secondary Metabolites A comprehensive analysis of secondary metabolites in Phlogacanthus thyrsiflorus revealed the presence of pharmacologically important terpenoids and β-Sitosterol in various plant parts. This study is the first to provide quantitative estimation of these metabolites, highlighting the plant's richness in compounds with potential medicinal applications (Singh et al., 2021).

Eigenschaften

Molekularformel |

C23H36O4 |

|---|---|

Molekulargewicht |

376.5 g/mol |

IUPAC-Name |

3-oxo-3-[[(1S,2S,7S,10S,12R,13S)-2,6,6,13-tetramethyl-12-tetracyclo[11.2.1.01,10.02,7]hexadecanyl]oxy]propanoic acid |

InChI |

InChI=1S/C23H36O4/c1-20(2)8-5-9-22(4)16(20)7-6-15-12-17(27-19(26)13-18(24)25)21(3)10-11-23(15,22)14-21/h15-17H,5-14H2,1-4H3,(H,24,25)/t15-,16-,17+,21-,22-,23-/m0/s1 |

InChI-Schlüssel |

SXAKSYSZGTXJGQ-YDZITQAVSA-N |

Isomerische SMILES |

C[C@]12CC[C@]3(C1)[C@@H](CC[C@@H]4[C@@]3(CCCC4(C)C)C)C[C@H]2OC(=O)CC(=O)O |

Kanonische SMILES |

CC1(CCCC2(C1CCC3C24CCC(C4)(C(C3)OC(=O)CC(=O)O)C)C)C |

Synonyme |

thyrsiflorin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propylcarbamoyl}-acrylic acid](/img/structure/B1255132.png)

![(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine](/img/structure/B1255140.png)

![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-7-oxo-3,4,4a,5,6,8,8a,9,10,10a-decahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1255142.png)

![(3S,8S,9S,10R,13R,14S,17R)-6-(diethylaminomethyl)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B1255144.png)